3-(4-methoxyphenyl)-1H-indazole

CAS No.: 55271-06-2

Cat. No.: VC4008262

Molecular Formula: C14H12N2O

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55271-06-2 |

|---|---|

| Molecular Formula | C14H12N2O |

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | 3-(4-methoxyphenyl)-1H-indazole |

| Standard InChI | InChI=1S/C14H12N2O/c1-17-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-16-14/h2-9H,1H3,(H,15,16) |

| Standard InChI Key | TZXSAORFPSSAER-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=NNC3=CC=CC=C32 |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NNC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Features

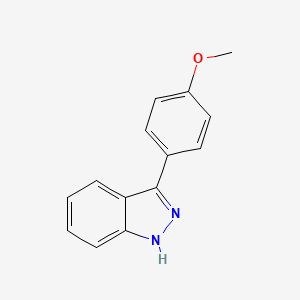

3-(4-Methoxyphenyl)-1H-indazole (C₁₄H₁₂N₂O) consists of a bicyclic indazole system fused with a benzene ring and a methoxy-substituted phenyl group at the 3-position (Figure 1). The indazole core contains two nitrogen atoms at positions 1 and 2, contributing to its aromaticity and ability to participate in hydrogen bonding. The methoxy group (-OCH₃) at the para position of the phenyl ring enhances the compound’s electron-donating properties, influencing its reactivity and interactions with biological targets .

Key Structural Characteristics:

-

Molecular Formula: C₁₄H₁₂N₂O

-

Molecular Weight: 224.26 g/mol

-

Functional Groups: Indazole (C₇H₅N₂), 4-methoxyphenyl (C₆H₄OCH₃)

-

Hydrogen Bond Donors/Acceptors: 1 donor (N-H), 3 acceptors (N, N, O)

The planar structure of the indazole ring facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the methoxy group modulates solubility and membrane permeability .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The most efficient route for synthesizing 3-(4-methoxyphenyl)-1H-indazole involves a Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling between 3-iodo-1H-indazole and 4-methoxyphenylboronic acid (Scheme 1) .

Procedure:

-

Reactants: 3-iodo-1H-indazole (1.2 mmol), 4-methoxyphenylboronic acid (1.8 mmol)

-

Catalyst: Pd(PPh₃)₄ (10 mol%)

-

Base: NaHCO₃ (3.6 mmol) in a DMF/water (2:1) solvent system

-

Conditions: Reflux at 80°C for 8–12 hours

This method offers regioselectivity and compatibility with diverse boronic acids, enabling the synthesis of analogous derivatives.

Cyclocondensation of Hydrazine Derivatives

An alternative approach involves the cyclocondensation of hydrazine hydrate with substituted cyclohexanone precursors (Scheme 2) .

Procedure:

-

Reactants: Hydrazine hydrate (2.1 equiv.), 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one)

-

Solvent: Methanol

-

Conditions: Reflux for 4–6 hours

While this route is less common for the methoxyphenyl variant, it highlights the versatility of indazole synthesis.

Table 1: Comparison of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 65–77 | >95 | High regioselectivity |

| Cyclocondensation | None | 60–70 | 90–95 | No metal catalysts required |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 3-(4-methoxyphenyl)-1H-indazole reveals characteristic absorptions:

-

Aromatic C-H Stretch: 3046 cm⁻¹

-

C=N Stretch: 1415 cm⁻¹

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃):

-

δ 8.12 (d, J = 8.3 Hz, 1H, H-7)

-

δ 7.65 (d, J = 7.9 Hz, 1H, H-4)

-

δ 7.42–7.38 (m, 2H, H-2' and H-6')

-

δ 6.99 (d, J = 8.7 Hz, 2H, H-3' and H-5')

¹³C NMR:

Pharmacological Activities

Anticancer Activity

3-(4-Methoxyphenyl)-1H-indazole demonstrates moderate cytotoxicity against cancer cell lines:

Table 2: In Vitro Anticancer Activity (IC₅₀, μM)

Mechanistic studies suggest inhibition of eIF4E/eIF4G interaction, a key regulator of cap-dependent translation initiation, as a potential mode of action .

Protein-Protein Interaction Inhibition

Rigidified indazole derivatives, including 3-(4-methoxyphenyl)-1H-indazole, mimic 4EGI-1 by binding to eIF4E, disrupting its interaction with eIF4G (Kd = 1.8 μM) . This activity positions the compound as a candidate for targeting translation-dependent cancers.

Structure-Activity Relationships (SAR)

Table 3: Impact of Substituents on Anticancer Activity

| Substituent | Position | IC₅₀ (HCT-116, μM) | Effect on Potency |

|---|---|---|---|

| -OCH₃ | 4' | 48.2 | Moderate |

| -NO₂ | 5 | 32.4 | Increased |

| -Cl | 4' | 56.1 | Decreased |

Key SAR Insights:

-

Electron-donating groups (e.g., -OCH₃) enhance solubility but may reduce membrane permeability .

-

Nitro groups (-NO₂) at position 5 significantly improve cytotoxicity, likely due to increased electron-withdrawing effects.

Future Directions

-

In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

-

Derivatization: Introduce fluorinated or sulfonamide groups to enhance blood-brain barrier penetration.

-

Combination Therapy: Assess synergy with existing chemotherapeutic agents (e.g., 5-fluorouracil).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume